

Application Notes and Protocols: PLX5622 Hemifumarate for In Vivo Microglia Depletion Studies

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Audience: Researchers, scientists, and drug development professionals.

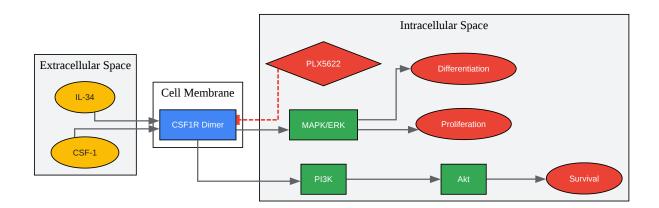
Introduction

PLX5622 is a potent and highly selective, brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R) with a Ki of 5.9 nM and an IC50 of 0.016 μ M.[1][2][3] By inhibiting CSF1R, PLX5622 effectively depletes microglia, the resident immune cells of the central nervous system (CNS), making it an invaluable tool for investigating the role of microglia in neurological health and disease.[4][5] These application notes provide detailed protocols for the formulation and in vivo administration of **PLX5622 hemifumarate** for robust and reproducible microglia depletion in preclinical models.

Mechanism of Action: CSF1R Signaling

Microglia survival is critically dependent on signaling through the CSF1R.[6][7] Binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for microglial proliferation, differentiation, and survival.[8] PLX5622 acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, blocking these downstream signals and leading to apoptosis of microglia.[9]





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Caption: CSF1R signaling pathway and inhibition by PLX5622.

Data Presentation: Efficacy of PLX5622 in Microglia Depletion

The following tables summarize the quantitative data on microglia depletion achieved with PLX5622 administration through different routes and in various preclinical models.

Table 1: Microglia Depletion via Formulated Chow



Animal Model	Dosage (in chow)	Duration	% Microglia Depletion	Brain Region(s)	Citation(s)
Adult C57/Bl6 Mice	1200 ppm	3 days	~80%	CNS	[1]
Adult C57/Bl6 Mice	1200 ppm	7 days	~95%	Brain	[10]
Adult C57/BI6 Mice	1200 ppm	3 weeks	99%	Cortex, Striatum, Cerebellum, Hippocampus	[1]
5XFAD Mice (14-month- old)	1200 mg/kg	28 days	Significant Reduction	CNS	[1][6]
PLP-eGFP Mice	1200 mg/kg	7-21 days	>90%	CNS	[4][11]
CD-1 Mice (young)	Not Specified	14 days	~60%	Brain	[12]

Table 2: Microglia Depletion via Oral Gavage and Intraperitoneal Injection



Animal Model	Dosage	Route	Duration	% Microglia Depletion	Citation(s)
Neonatal Rats	50 mg/kg (once daily)	Intraperitonea I	3 days	80-90%	[1]
Adult Rats	50 mg/kg (twice daily)	Intraperitonea	3 days	80-90%	[1]
Neonatal & Adult Rats	50 mg/kg	Intraperitonea	7 days	>90%	[1]
Neonatal & Adult Rats	50 mg/kg	Intraperitonea	14 days	>96%	[1][6]
C57BL/6 Mice	65 mg/kg/day	Oral Gavage	14 days	Significant Reduction	[13]

Experimental Protocols

Protocol 1: Formulation of PLX5622 in Rodent Chow

This protocol describes the preparation of PLX5622-formulated chow for ad libitum feeding.

Materials:

- PLX5622 hemifumarate powder
- Standard rodent chow (e.g., AIN-76A)
- Food mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

Calculate the required amount of PLX5622: For a standard dose of 1200 ppm (1200 mg/kg of chow), calculate the total amount of PLX5622 needed for the desired batch size of chow.



- Pre-mix PLX5622: To ensure even distribution, first mix the calculated PLX5622 powder with a small portion of the ground chow.
- Combine and Mix: Gradually add the pre-mix to the remaining ground chow in a food mixer and mix thoroughly for at least 20 minutes to ensure homogeneity.
- Pelleting (Optional): If a pellet press is available, the mixed chow can be re-pelleted for easier delivery to the animals.
- Storage: Store the formulated chow in airtight containers at 4°C, protected from light.

Protocol 2: Preparation of PLX5622 for Oral Gavage

This protocol details the preparation of a PLX5622 suspension for daily oral gavage.

Materials:

- PLX5622 hemifumarate powder
- Dimethyl sulfoxide (DMSO)
- 2% Hydroxypropyl methylcellulose (HPMC) in deionized water
- 25% Polysorbate 80 (PS80) in deionized water
- Deionized water
- Sonicating water bath
- Sterile tubes
- Animal gavage needles

Procedure:

- Prepare Diluent:
 - To prepare 100 mL of diluent, mix 25 mL of 2% HPMC stock, 4 mL of 25% PS80 stock, and 71 mL of deionized water. This results in a final diluent concentration of 0.5% HPMC



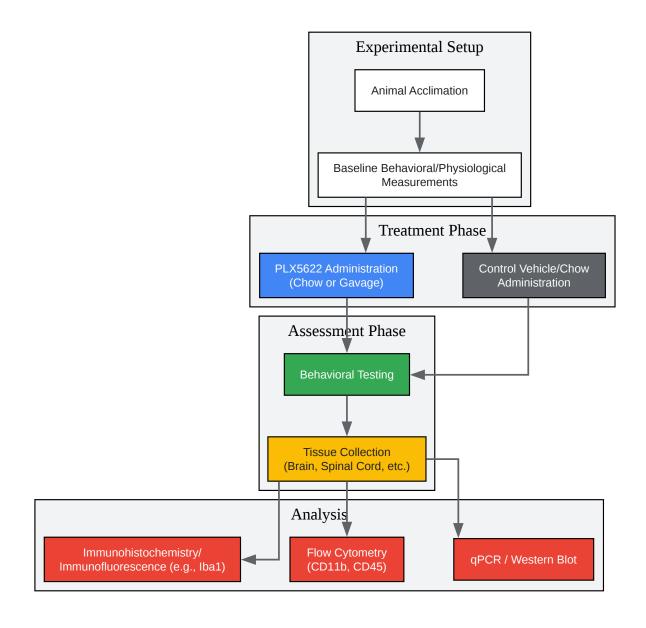
and 1% PS80.[14]

- Prepare 20x PLX5622 Stock in DMSO:
 - Dissolve PLX5622 hemifumarate in DMSO to a concentration that is 20 times the final desired dosing concentration.[1][14] For example, for a final dosing solution of 6.5 mg/mL, prepare a 130 mg/mL stock in DMSO.[6][15] Protect the stock solution from light. A fresh stock should be made weekly.[1][3]
- Prepare Dosing Suspension:
 - On each day of dosing, dilute the 20x PLX5622 stock 1:20 with the prepared diluent. For example, add 1 volume of the 130 mg/mL PLX5622 stock to 19 volumes of the diluent.[6]
 [14][15]
 - Mix the solution by inversion and then sonicate in a water bath to create a uniform suspension.[14]
- Administration:
 - The typical dosing volume for mice is 100 μL per 10g of body weight.[6][15]

Experimental Workflow: In Vivo Microglia Depletion Study

The following diagram illustrates a typical experimental workflow for a microglia depletion study using PLX5622.





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Caption: A generalized workflow for in vivo microglia depletion studies.

Stability and Storage

• PLX5622 Powder: Store at -20°C for up to 3 years.[1][4]



- PLX5622 in Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to prepare fresh solutions for use.[2]
- Formulated Chow: Store in airtight containers at 4°C, protected from light.

Selectivity and Off-Target Effects

PLX5622 is highly selective for CSF1R, with over 100-fold selectivity against a panel of 230 other kinases.[16] However, at higher concentrations, it can affect other cell types that express related tyrosine kinases. For instance, at concentrations of 4 μM and above, PLX5622 has been shown to reduce the number of oligodendrocyte progenitor cells (OPCs) expressing NG2 or PDGFRα.[1][6] It is also important to note that CSF1R inhibition can affect peripheral macrophage populations in tissues such as the liver and spleen, as well as circulating monocytes.[8][17] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Conclusion

PLX5622 hemifumarate is a powerful and selective tool for studying the roles of microglia in the CNS. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively formulate and administer PLX5622 for in vivo microglia depletion studies. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.

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Methodological & Application





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